Meta-Bromophenyl Regioisomerism: Predicted Physicochemical Divergence from Para-Bromo Analog
The 3-bromophenyl substituent in CAS 1251543-25-5 creates a distinct electrostatic potential surface compared to its 4-bromophenyl regioisomer (CAS 1251617-01-2). While no direct head-to-head biological data exists, the *meta* vs. *para* bromine substitution is a crucial differentiation vector in kinase inhibitor design and can drastically affect target selectivity [1]. The XLogP3 value of 3.7, predicted for the core scaffold, indicates moderate lipophilicity, which is a key parameter for optimizing passive permeability and avoiding hERG off-target binding [2].
| Evidence Dimension | Predicted XLogP3 (Lipophilicity) |
|---|---|
| Target Compound Data | 3.7 (Computed for C22H23BrN4O core) |
| Comparator Or Baseline | Para-bromo regioisomer (CAS 1251617-01-2) predicted XLogP3: 3.7 |
| Quantified Difference | Predicted XLogP3 values are identical, but halogen position alters electrostatic potential, impacting target-specific binding kinetics |
| Conditions | Computational prediction for the neutral form of the compound |
Why This Matters
Identical predicted logP values can mask critical differences in binding kinetics; selection for a kinase panel must be driven by the specific bromine regioisomer, as it is a key determinant of target selectivity.
- [1] Kenny, P. W. (2022). Hydrogen-Bond Donor Strengths and the Role of Halogen Atoms in Drug Design. Journal of Medicinal Chemistry, 65(21), 14234-14250. View Source
- [2] PubChem. Computed Properties for C22H23BrN4O. XLogP3 Prediction. Retrieved from InChI Key PZUFCRJRUHGCNI-UHFFFAOYSA-N. View Source
